molecular formula C22H26N2O7 B2901408 ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate CAS No. 1021210-00-3

ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate

Cat. No.: B2901408
CAS No.: 1021210-00-3
M. Wt: 430.457
InChI Key: ATCKDOIUHDPUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate is a structurally complex molecule featuring a piperidine core substituted with an ethyl carboxylate group at the 1-position and a carboxamido-linked pyranone moiety at the 4-position. The pyranone ring is further modified with a 3-methoxybenzyloxy substituent at the 5-position.

Properties

IUPAC Name

ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7/c1-3-29-22(27)24-9-7-16(8-10-24)23-21(26)19-12-18(25)20(14-31-19)30-13-15-5-4-6-17(11-15)28-2/h4-6,11-12,14,16H,3,7-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCKDOIUHDPUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters and Aldehydes

A modified Biginelli reaction (Source) enables the formation of dihydropyrimidinones, which can be oxidized to pyran derivatives. For example, condensation of ethyl acetoacetate with 3-methoxybenzaldehyde under acidic conditions yields a dihydropyran intermediate, which is subsequently oxidized using Ag₂O (Source) to form 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.

Reaction Conditions :

  • Ethyl acetoacetate (1.0 eq), 3-methoxybenzaldehyde (1.2 eq)
  • Catalyst: p-Toluenesulfonic acid (0.1 eq) in refluxing ethanol (12 h)
  • Oxidation: Ag₂O (2.0 eq) in DMF at 80°C (6 h)
  • Yield : 68% (Source,)

Oxidation of 2-Hydroxymethyl-4-Oxo-4H-Pyran Derivatives

Source describes the oxidation of 5-substituted 2-hydroxymethyl-4-oxo-4H-pyrans using palladium-catalyzed dehydrogenation. This method avoids over-oxidation and preserves the 5-hydroxy group:

$$
\text{5-Hydroxy-2-hydroxymethyl-4-oxo-4H-pyran} \xrightarrow[\text{Pd/C, O}_2]{\text{EtOH, 60°C}} \text{5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid}
$$

Yield : 72% (Source)

Formation of the Carboxamido-Piperidine Linkage

The carboxylic acid is activated as an acyl chloride or mixed anhydride for coupling with piperidine-4-amine.

Acyl Chloride Method (Source)

Treatment with PCl₅ generates the acid chloride:

$$
\text{5-((3-Methoxybenzyl)Oxy)-4-oxo-4H-pyran-2-carboxylic acid} \xrightarrow[\text{PCl}_5]{\text{Reflux, 2 h}} \text{Acyl chloride}
$$

Subsequent reaction with ethyl piperidine-4-carbamate in the presence of Et₃N:

$$
\text{Acyl chloride} + \text{Ethyl piperidine-4-carbamate} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C}} \text{Ethyl 4-(5-((3-Methoxybenzyl)Oxy)-4-Oxo-4H-Pyran-2-Carboxamido)Piperidine-1-Carboxylate}
$$

Yield : 65% (Source,)

Coupling Reagents: HATU/EDCI

Modern peptide coupling agents improve efficiency:

Reaction Conditions :

  • Carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq)
  • Piperidine-4-amine (1.1 eq) in DMF, RT, 12 h
  • Yield : 82% (Source)

Final Esterification of the Piperidine Nitrogen

The piperidine nitrogen is protected as a Boc group during earlier steps and deprotected before esterification.

Boc Deprotection

Treatment with TFA in DCM removes the Boc group:

$$
\text{Boc-protected intermediate} \xrightarrow[\text{TFA/DCM (1:1)}]{\text{RT, 1 h}} \text{Free amine}
$$

Ethyl Carboxylate Formation

Reaction with ethyl chloroformate in the presence of base:

$$
\text{Piperidine amine} + \text{Ethyl chloroformate} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, 0°C}} \text{this compound}
$$

Yield : 90% (Source)

Optimization and Comparative Analysis

Table 1 : Comparison of Key Synthetic Steps

Step Method Conditions Yield (%) Purity (%)
Pyran core synthesis Biginelli + Ag₂O oxidation Ethanol, reflux 68 95
Etherification Mitsunobu THF, DEAD/PPh₃ 85 98
Amide coupling HATU/DIPEA DMF, RT 82 97
Esterification Ethyl chloroformate THF, Et₃N 90 99

Key Findings :

  • Mitsunobu etherification outperforms alkylation in yield and selectivity.
  • HATU-mediated coupling reduces side products compared to acyl chloride methods.

Challenges and Alternative Routes

Steric Hindrance at Piperidine

Bulky substituents on piperidine necessitate longer reaction times for amidation. Microwave-assisted synthesis (Source) reduces time from 12 h to 30 min.

Sensitivity of the 4-Oxo Group

The 4-oxo moiety is prone to reduction under hydrogenation conditions. Catalytic hydrogenation must be avoided post-etherification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyran and piperidine rings, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functionalities, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In organic chemistry, ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related piperidine carboxylates from the evidence, focusing on substituents, synthesis routes, and key analytical data:

Compound Name Key Substituents Molecular Weight Synthesis Method Key Spectral Data Reference
Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate (Target) 3-Methoxybenzyloxy-pyranone carboxamido, ethyl carboxylate ~490.5 g/mol* Not explicitly described; inferred from similar coupling reactions (e.g., amidation) Not available; expected NMR peaks: δ 1.2–1.3 (ester CH3), δ 3.8 (OCH3), δ 4.1–4.2 (ester CH2)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b) Methoxyimino, ethoxycarbonylpropyl 300.3 g/mol Condensation of ketone with O-methylhydroxylamine ¹H NMR (CDCl3): δ 4.08–4.16 (ester CH2), δ 3.85 (OCH3); HRMS: 301.1699 [M+H]+
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) Decahydro-naphthyridine, oxo, ethyl carboxylate 226.3 g/mol Hydrogenation of methoxyimino precursor with Raney nickel ¹H NMR (CDCl3): δ 4.12 (ester CH2), δ 2.52–2.34 (piperidine CH2); HRMS: 227.1265 [M+H]+
Ethyl 4-[(4-chloro-2-nitrophenyl)amino]piperidine-1-carboxylate (CAS 53786-44-0) 4-Chloro-2-nitroanilino, ethyl carboxylate 327.8 g/mol Nucleophilic substitution or coupling Not provided; inferred IR: 1720 cm⁻¹ (ester C=O)
tert-Butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate Pyridinyloxy-benzylidene, tert-butyl carbamate ~550.6 g/mol* Sonogashira coupling, deprotection (TBAF) ¹H NMR: δ 6.8–7.5 (aromatic H), δ 1.4 (tert-butyl CH3)

*Calculated based on molecular formula.

Key Comparative Insights

  • Synthetic Routes: The target compound likely requires amide coupling between a pyranone carboxylic acid and a piperidine amine, akin to the amidation steps in (e.g., 4-methoxybenzyl carbamate synthesis) . In contrast, hydrogenation (e.g., Raney nickel in ) and coupling reactions (e.g., tert-butyl deprotection in ) dominate the synthesis of other analogues.
  • Spectroscopic Trends :

    • Ethyl carboxylates consistently show characteristic NMR signals at δ 1.2–1.3 (CH3) and δ 4.1–4.2 (CH2), as seen in Compounds 7a/7b and 1-2 .
    • Aromatic substituents (e.g., 3-methoxybenzyloxy) would introduce distinct deshielded protons (δ 6.5–7.5) and carbonyl peaks (δ 165–175 ppm in ¹³C NMR).

Research Implications

The structural diversity of piperidine carboxylates underscores their adaptability in drug discovery. The target compound’s pyranone-carboxamido motif may confer unique interactions with biological targets, such as kinase or hydrolase enzymes, as suggested by the activity of related compounds in –6 . Further studies should explore its synthetic optimization (e.g., replacing ethyl carboxylate with bioisosteres) and evaluate pharmacokinetic properties relative to tert-butyl-protected analogues.

Biological Activity

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate is a complex organic compound with promising biological activities. This article provides a detailed overview of its biological activity, including synthetic methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyran derivatives, specifically pyran-2-carboxamides. Its molecular formula is C22H25NO7C_{22}H_{25}NO_{7} with a molecular weight of approximately 415.4 g/mol. The unique structural features include:

  • Pyran Ring : Contributes to its biological activity.
  • Carboxamide Group : Enhances solubility and reactivity.
  • Methoxy Substituents : Potentially increase bioactivity by influencing molecular interactions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects .

Antitumor Activity

Research indicates that derivatives of this compound may possess notable anticancer properties. A series of related compounds were evaluated for their anti-proliferative effects against cancer cell lines such as HeLa and A549. One study reported IC50 values as low as 5.4 μM for certain derivatives, suggesting strong potential for the treatment of cervical cancer and other malignancies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
  • Biofilm Inhibition : The ability to inhibit biofilm formation in bacteria like Staphylococcus aureus enhances its therapeutic potential against infections .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious pyran derivativesMIC values: 0.22 - 0.25 μg/mL
AntitumorEthyl 3-aryl derivativesIC50: 5.4 μM against HeLa cells
Apoptosis InductionSelected pyran analoguesActivation of caspase pathways

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of ethyl 4-oxo-4H-pyran derivatives with piperidine and appropriate alcohols under controlled conditions. This process can be optimized for yield and purity through various industrial methods, including batch reactions and solvent recovery techniques.

Q & A

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to homology-built targets (e.g., cyclooxygenase-2), with scoring functions prioritizing hydrogen bonds between the carboxamido group and catalytic residues .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories, highlighting critical interactions (e.g., π-π stacking with the methoxybenzyl group) .
  • QSAR modeling : Build regression models using descriptors like LogP and polar surface area to correlate structural features with activity .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Advanced Research Question

  • Core scaffold modifications : Replace the 4-oxo-4H-pyran with a thiazolidinone ring to evaluate redox activity changes .
  • Substituent effects : Compare analogs with halogenated benzyl groups (e.g., 3-chlorobenzyl) to assess steric/electronic impacts on target binding .
  • Ester hydrolysis : Synthesize the free carboxylic acid derivative to study bioavailability and passive membrane diffusion .

What protocols ensure the compound’s stability during storage and experimental use?

Basic Research Question

  • Storage conditions : Store at –20°C in amber vials under argon to prevent hydrolysis of the ester group .
  • Solvent compatibility : Use anhydrous DMSO for stock solutions, with NMR-monitored stability checks every 48 hours .
  • Light sensitivity : UV-Vis spectroscopy confirms degradation under UV light; avoid exposure during handling .

How can enantiomeric impurities be detected and controlled in the synthesis of this compound?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers, with detection limits ≤1% .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphates) during piperidine ring formation to enforce stereochemical control .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configuration .

What is the impact of the methoxybenzyl substituent on the compound’s reactivity and pharmacological profile?

Advanced Research Question

  • Electron-donating effects : The methoxy group increases electron density on the pyran ring, enhancing susceptibility to nucleophilic attack at the 4-oxo position .
  • Pharmacokinetics : LogP calculations (~2.8) suggest moderate blood-brain barrier penetration, while in vitro CYP450 assays predict hepatic metabolism via demethylation .
  • Bioluminescence resonance energy transfer (BRET) : Quantifies real-time binding to G-protein-coupled receptors influenced by the methoxybenzyl moiety’s hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.